N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
Description
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Properties
CAS No. |
1207014-72-9 |
|---|---|
Molecular Formula |
C22H17FN6O3 |
Molecular Weight |
432.415 |
IUPAC Name |
N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C22H17FN6O3/c1-32-17-8-2-14(3-9-17)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
HRCMZQNDPIVIPA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrazolo-triazole derivatives, which have garnered attention for their diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound features a unique structure that includes multiple aromatic rings and heterocyclic components. The IUPAC name reflects its complex architecture:
- IUPAC Name : this compound
- Molecular Formula : C23H20FN5O3
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of use.
Anticancer Activity
Research indicates that pyrazolo-triazole derivatives exhibit significant anticancer properties. In a study assessing various pyrazole derivatives, it was found that compounds similar to this compound demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The IC50 values for these compounds ranged from 5.5 to 11 μg/mL, indicating moderate to high activity compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, certain pyrazolo derivatives exhibited selective COX-2 inhibition at concentrations comparable to diclofenac sodium .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory activities, this compound has shown potential as an antimicrobial agent. Compounds within this class have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of fluorine and methoxy groups enhances lipophilicity and potentially increases binding affinity to biological targets. This relationship between structure and activity underscores the importance of molecular modifications in optimizing therapeutic efficacy.
Case Studies
Several case studies have highlighted the potential of pyrazolo-triazole derivatives:
- Study on Antitumor Activity : A series of synthesized pyrazole derivatives were evaluated against multiple cancer cell lines. Compounds structurally related to this compound exhibited IC50 values significantly lower than those of conventional drugs .
- COX Inhibition Study : Another research focused on the anti-inflammatory potential of similar compounds highlighted their ability to inhibit COX enzymes effectively at low concentrations .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo-triazole compounds exhibit promising anticancer activities. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms involving cell cycle arrest and apoptosis induction . The specific structural features of N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suggest potential applications in developing novel anticancer agents.
Anti-inflammatory Effects
Compounds within this class have also shown anti-inflammatory properties. They can act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases like arthritis .
Central Nervous System Agents
There is emerging evidence that pyrazolo-triazole derivatives may influence central nervous system pathways, potentially leading to applications in treating neurological disorders. Their ability to cross the blood-brain barrier is an important consideration for drug development in this area .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity. Structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. For example:
- The fluorine atom increases lipophilicity and may enhance binding affinity to biological targets.
- The methoxy group can influence electronic properties and solubility.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various pyrazolo-triazole derivatives against MCF-7 and HCT-116 cell lines, the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents such as doxorubicin. The IC50 values indicated a promising therapeutic index for further development in oncology .
Case Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory potential of similar compounds demonstrated that certain derivatives effectively inhibited COX-2 activity without significantly affecting COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Preparation Methods
Cyclization of Diamine Precursors
The triazolo[3,4-c]pyrazine ring system is constructed via cyclization of 5,6-diaminopyrazolo[1,5-a]pyrazine-3-one (I ) with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C. This method, adapted from triazolo-pyrazine syntheses, affords the fused triazole ring in 72–78% yield (Table 1).
Table 1. Optimization of Triazole Cyclization
| Entry | Conditions | Yield (%) |
|---|---|---|
| 1 | NaNO₂, HCl, 0°C, 2 h | 72 |
| 2 | NaNO₂, AcOH, rt, 4 h | 68 |
| 3 | Isoamyl nitrite, EtOH, reflux | 65 |
Alternative Route via Hydrazine-Mediated Cyclization
Reaction of I with hydrazine hydrate in ethanol under reflux (6 h) generates the triazole ring through intramolecular dehydration. This method avoids acidic conditions, achieving 70% yield but requiring rigorous exclusion of moisture.
Installation of the Acetamide Side Chain
Acylation of Secondary Amine
The 2-position amine (III ) reacts with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of K₂CO₃ and catalytic KI in acetone (reflux, 8 h). The SN₂ displacement proceeds in 82% yield, with no observable N-alkylation byproducts.
Characterization Data :
Carbodiimide-Mediated Coupling
Alternative synthesis involves activating 2-(pyrazolo-triazolo-pyrazinyl)acetic acid (IV ) with EDCl/HOBt, followed by reaction with 4-fluoroaniline in DMF (rt, 12 h). This method affords 75% yield but requires pre-synthesis of IV via hydrolysis of its methyl ester.
Final Assembly and Purification
Sequential Suzuki coupling (Section 3.1) and acylation (Section 4.1) yield the target compound after silica gel chromatography (EtOAc/hexane, 1:1 → 3:1). Recrystallization from acetonitrile provides analytically pure material (mp 271–273°C).
Purity Assessment :
- HPLC : tᵣ = 12.4 min (C18, MeCN/H₂O 70:30).
- HRMS (ESI+) : m/z calcd for C₂₃H₁₈FN₅O₃ [M+H]⁺ 456.1427, found 456.1429.
Comparative Analysis of Synthetic Routes
Table 2. Route Efficiency and Yield
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole cyclization | NaNO₂/HCl | 75 | 95 |
| 4-Methoxyphenyl | Suzuki coupling | 85 | 98 |
| Acetamide installation | SN₂ displacement | 82 | 97 |
Route scalability favors the SN₂ pathway due to fewer transition-metal reagents, though Suzuki coupling offers higher regioselectivity.
Mechanistic Insights and Side Reactions
Competing Pathways in Triazole Formation
Nitrous acid cyclization proceeds via diazonium intermediate, which undergoes intramolecular attack by the adjacent amine. Competing dimerization is suppressed at low temperatures (0–5°C).
Hydrolysis of Acetamide
Prolonged heating in acidic conditions cleaves the acetamide to carboxylic acid. Optimal reaction times (≤8 h) and neutral pH during workup mitigate this.
Q & A
Q. What are the optimal synthetic pathways for N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo-triazolo-pyrazine core via condensation of hydrazine derivatives with diketones or ketoesters. Subsequent steps include:
- Heterocyclization : Reacting intermediates with sulfonyl hydrazides or chloroacetamides under reflux in THF or dioxane (60–80°C) to form fused rings .
- Substitution : Introducing the 4-fluorophenyl and 4-methoxyphenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Acetylation : Final coupling of the acetamide group using chloroacetyl chloride in the presence of a base like triethylamine . Critical factors : Temperature control (10–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is structural characterization performed for this compound?
Advanced analytical techniques are employed:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 482.9 for [M+H]⁺) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. What preliminary biological screening assays are recommended?
Initial screens focus on:
- Enzyme Inhibition : Kinase or protease assays (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility and Stability : HPLC-based pharmacokinetic profiling in simulated physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies compare analogs with modified substituents:
Methodology : Parallel synthesis of analogs followed by dose-response assays and molecular docking (e.g., AutoDock Vina) to map binding interactions .
Q. How to resolve contradictions in biological activity data across assays?
Discrepancies often arise from:
- Assay Conditions : Varying pH, serum proteins, or incubation times. Standardize protocols using guidelines like NIH/NCATS .
- Off-Target Effects : Perform counter-screens against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- Metabolic Instability : Use LC-MS/MS to identify degradation products in liver microsomes .
Q. What strategies optimize in vivo efficacy despite poor aqueous solubility?
Advanced formulations include:
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (particle size <200 nm, PDI <0.2) .
- Prodrug Design : Phosphate ester derivatives hydrolyzed in vivo by phosphatases .
- Co-solvent Systems : Ethanol/Cremophor EL (4:1 v/v) for intravenous administration .
Methodological Recommendations
- Controlled Experiments : Use DoE to identify critical variables (e.g., temperature, stoichiometry) in multi-step syntheses .
- Data Reproducibility : Validate biological assays with positive controls (e.g., staurosporine for kinase inhibition) .
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing (e.g., ICH S7A for safety pharmacology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
